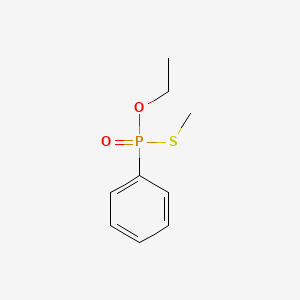
(Trimethylsilyl)methyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)methyl phosphorodichloridate is a chemical compound that features a trimethylsilyl group attached to a methyl phosphorodichloridate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of phosphorylating agents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)methyl phosphorodichloridate can be synthesized by reacting methyl phosphorodichloridate with trimethylsilyl bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Trimethylsilyl)methyl phosphorodichloridate undergoes various chemical reactions, including substitution reactions. It is particularly useful as a phosphorylating agent in the synthesis of S,S-dialkyl phosphorodithioates .
Common Reagents and Conditions: Common reagents used in reactions with this compound include trimethylsilyl bromide and other silylating agents. The reactions often require controlled environments to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound include various phosphorylated compounds, such as S,S-dialkyl phosphorodithioates .
Aplicaciones Científicas De Investigación
(Trimethylsilyl)methyl phosphorodichloridate has several applications in scientific research:
Biology: While specific biological applications are less documented, its role in synthesizing phosphorylated compounds can be relevant in biochemical studies.
Mecanismo De Acción
The mechanism of action for (trimethylsilyl)methyl phosphorodichloridate primarily involves its role as a phosphorylating agent. The trimethylsilyl group provides steric protection, allowing the phosphorodichloridate moiety to react selectively with target molecules. This selective reactivity is crucial for the formation of desired phosphorylated products .
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar purposes in derivatization reactions.
Uniqueness: (Trimethylsilyl)methyl phosphorodichloridate is unique due to its dual functionality, combining the properties of a silylating agent with those of a phosphorylating agent. This dual functionality allows it to participate in a broader range of chemical reactions compared to other silylating agents .
Propiedades
Número CAS |
56964-58-0 |
|---|---|
Fórmula molecular |
C4H11Cl2O2PSi |
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
dichlorophosphoryloxymethyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Cl2O2PSi/c1-10(2,3)4-8-9(5,6)7/h4H2,1-3H3 |
Clave InChI |
GYFCCSPUCUKUKW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



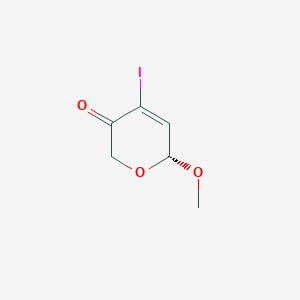
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
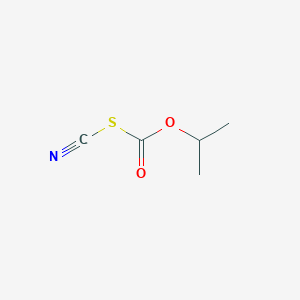
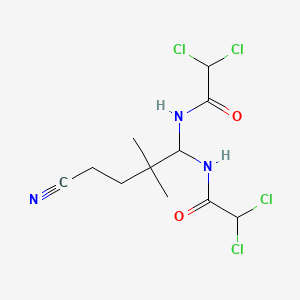
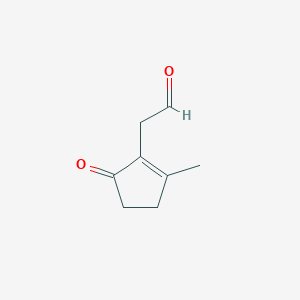
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
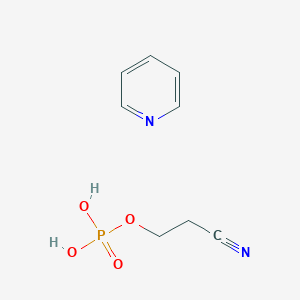
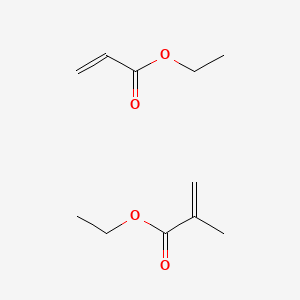
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
